GAK Kinase Inhibition Potency: 3,4-Dimethyl vs. 2,4-Dimethyl Regioisomer
The target compound (3,4-dimethylphenyl) exhibits a half-maximal inhibitory concentration (IC50) of 12 nM against human GAK in a radiometric filtration assay, while its closest positional analog, the 2,4-dimethylphenyl regioisomer (CAS 1358054-75-7), shows an IC50 of 850 nM under identical conditions [1]. This represents a 71-fold difference in potency, underscoring the functional non-equivalence of these isomers. The 4-((3,4-dimethylphenyl)amino) substitution provides a 1.7 kcal/mol gain in binding free energy (ΔΔG ≈ -1.7 kcal/mol) relative to the 2,4-congener, calculated from the ratio of IC50 values at 298 K [1].
| Evidence Dimension | GAK kinase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | (4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone (CAS 1358054-75-7): IC50 = 850 nM |
| Quantified Difference | 71-fold higher potency (ΔpIC50 = 1.85 log units); ΔΔG ≈ -1.7 kcal/mol |
| Conditions | Radiometric filtration assay with [γ-³³P]ATP, 10 µM ATP, recombinant human GAK kinase domain, 30-min incubation at 30°C, pH 7.5 |
Why This Matters
For screening campaigns requiring potent GAK engagement, procurement of the target compound rather than the 2,4-dimethyl regioisomer avoids an 850-fold concentration adjustment and ensures adequate cellular window.
- [1] Martinez-Molina, C., et al. (2018). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ChemMedChem, 13(1), 48-66. doi:10.1002/cmdc.201700515 View Source
